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Introduction
CE-224535, also known as PF-04905428, is a potent and selective antagonist of the P2X7

receptor (P2X7R), a ligand-gated ion channel activated by extracellular adenosine triphosphate

(ATP).[1][2][3][4] The P2X7R is predominantly expressed on immune cells, such as

macrophages and microglia, and is a key player in inflammatory processes. Its activation

triggers a cascade of downstream signaling events, including the formation of the NLRP3

inflammasome, leading to the maturation and release of pro-inflammatory cytokines, notably

interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][5][6][7][8] Consequently, CE-224535 has

been investigated as a potential therapeutic agent for inflammatory conditions like rheumatoid

arthritis.[4][9][10]

These application notes provide detailed protocols for utilizing CE-224535 in common cell-

based assays to investigate its inhibitory effects on P2X7R function. The described assays are

fundamental for characterizing the potency and mechanism of action of P2X7R antagonists.

Data Presentation: Quantitative Analysis of CE-
224535 Activity
The inhibitory potency of CE-224535 has been quantified in various cell-based assays. The

following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1668769?utm_src=pdf-interest
https://www.benchchem.com/product/b1668769?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/25690658/
https://iris.unife.it/bitstream/11392/2369004/2/oriolietal.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7752223/
https://pubmed.ncbi.nlm.nih.gov/21565499/
https://pubmed.ncbi.nlm.nih.gov/25690658/
https://digitalcommons.wayne.edu/oa_theses/831/
https://pubmed.ncbi.nlm.nih.gov/26877061/
https://www.frontiersin.org/journals/cellular-neuroscience/articles/10.3389/fncel.2017.00227/full
https://pubmed.ncbi.nlm.nih.gov/33359010/
https://www.benchchem.com/product/b1668769?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/21565499/
https://www.bu.edu/flow-cytometry/files/2010/10/Calcium-Flux-Protocol.pdf
https://www.guidetopharmacology.org/GRAC/LigandActivityRangeVisForward?ligandId=9062
https://www.benchchem.com/product/b1668769?utm_src=pdf-body
https://www.benchchem.com/product/b1668769?utm_src=pdf-body
https://www.benchchem.com/product/b1668769?utm_src=pdf-body
https://www.benchchem.com/product/b1668769?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668769?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay Type Cell Line Species Agonist IC50 (nM) Reference

YO-PRO-1

Uptake

HEK293

(recombinant)
Human ATP 4 [11]

IL-1β

Release

Monocytes

(LPS-

stimulated)

Human ATP 1.4 [11]

Ethidium

Bromide

Uptake

HEK293

(recombinant)
Human BzATP 4 [11]

Signaling Pathway
Activation of the P2X7 receptor by high concentrations of extracellular ATP initiates a series of

intracellular events. A primary consequence is the opening of a non-selective cation channel,

leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[3][7] The potassium efflux is a critical

signal for the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, ASC,

and pro-caspase-1.[1][5][6][7] This assembly leads to the cleavage and activation of caspase-1.

Activated caspase-1 then proteolytically cleaves the precursor forms of IL-1β and IL-18 into

their mature, secretable forms.[8] Downstream of the initial ion flux, P2X7R activation can also

modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and

nuclear factor-kappa B (NF-κB) pathways, further contributing to the inflammatory response.

[12][13]
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Caption: P2X7R signaling cascade initiated by ATP and inhibited by CE-224535.

Experimental Protocols
The following are detailed protocols for key cell-based assays to evaluate the antagonist

activity of CE-224535.

YO-PRO-1 Dye Uptake Assay
This assay measures the formation of the P2X7R-associated large pore, which is permeable to

the fluorescent dye YO-PRO-1. Inhibition of dye uptake indicates antagonist activity.

Experimental Workflow
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Seed HEK293-hP2X7R cells
in 96-well plates

Incubate overnight

Pre-incubate with CE-224535
or vehicle

Add ATP and YO-PRO-1

Incubate and protect from light

Measure fluorescence

Click to download full resolution via product page

Caption: Workflow for the YO-PRO-1 dye uptake assay.

Methodology

Cell Culture:

Culture HEK293 cells stably expressing human P2X7R (HEK293-hP2X7R) in DMEM

supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g.,

G418).

Seed cells in a black, clear-bottom 96-well plate at a density of 5 x 10⁴ cells/well and

incubate overnight at 37°C in a 5% CO₂ incubator.
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Compound Preparation:

Prepare a stock solution of CE-224535 in DMSO.

Perform serial dilutions of CE-224535 in a suitable assay buffer (e.g., Hanks' Balanced

Salt Solution - HBSS) to achieve final desired concentrations (e.g., ranging from 0.1 nM to

1 µM). Include a vehicle control (DMSO at the same final concentration as the highest CE-
224535 concentration).

Assay Procedure:

Wash the cells twice with 100 µL of assay buffer.

Add 50 µL of the CE-224535 dilutions or vehicle control to the respective wells and

incubate for 15-30 minutes at room temperature.

Prepare a 2X working solution of the agonist (e.g., 2 mM ATP) and YO-PRO-1 dye (e.g., 2

µM) in the assay buffer.

Add 50 µL of the agonist/dye solution to each well to initiate the reaction. The final

concentration of ATP would be 1 mM and YO-PRO-1 would be 1 µM.

Incubate the plate at room temperature for 10-30 minutes, protected from light.

Measure the fluorescence intensity using a fluorescence plate reader with excitation at

~491 nm and emission at ~509 nm.

Data Analysis:

Subtract the background fluorescence (wells with no cells) from all readings.

Normalize the data to the control wells (vehicle-treated, ATP-stimulated) representing

100% P2X7R activation.

Plot the normalized fluorescence against the logarithm of the CE-224535 concentration

and fit the data to a four-parameter logistic equation to determine the IC50 value.

IL-1β Release Assay
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This assay quantifies the amount of mature IL-1β released from immune cells following P2X7R

activation. A reduction in IL-1β levels indicates the inhibitory effect of CE-224535.

Experimental Workflow

Differentiate THP-1 monocytes
with PMA

Prime cells with LPS

Pre-incubate with CE-224535
or vehicle

Stimulate with ATP

Collect supernatant

Quantify IL-1β by ELISA

 

Seed HEK293-hP2X7R cells

Load cells with a
calcium-sensitive dye (e.g., Fluo-4 AM)

Wash to remove excess dye

Pre-incubate with CE-224535
or vehicle

Measure baseline fluorescence

Inject ATP and measure
fluorescence change
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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